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Compound of Interest

Compound Name: Fenazaquin

Cat. No.: B1672487

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of
fenazaquin, a quinazoline acaricide. It is intended for researchers, scientists, and
professionals involved in drug development and chemical safety assessment. This document
synthesizes key findings on the acute, subchronic, and chronic toxicity of fenazaquin, as well
as its effects on carcinogenicity, genotoxicity, reproductive and developmental processes, and
neurotoxicity. All quantitative data are presented in structured tables for ease of comparison,
and detailed methodologies for pivotal experiments are described. Furthermore, this guide
includes visualizations of key pathways and experimental workflows to facilitate a deeper
understanding of the toxicological properties of fenazaquin.

Executive Summary

Fenazaquin is an acaricide that functions by inhibiting the mitochondrial electron transport
chain at Complex I.[1][2][3] Toxicological evaluation across various species, including rats,
mice, hamsters, rabbits, and dogs, has been conducted to establish its safety profile. The
primary toxic effects observed in short- and long-term studies are decreased body weight gain
and feed consumption.[4] Testicular toxicity has been noted in hamsters.[4] Fenazaquin is not
considered to be genotoxic in vivo, nor is it classified as a carcinogen in rats or male hamsters.
[4] Additionally, it is not teratogenic and does not exhibit immunotoxicity.[4][5] While an acute
neurotoxicity study did not reveal neurotoxic effects at the highest doses tested, some clinical
signs were observed at high dose levels in other studies.[5][6]
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Acute Toxicity

Fenazaquin exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal
and inhalation routes.[7] It is not a skin or eye irritant and is not a skin sensitizer.[4]

Table 1: Acute Toxicity of Fenazaquin

. Toxicity
Study Type Species Route LD50 / LC50
Category
Oral Rat Oral 134 mg/kg bw[4] I[7]
1480 mg/kg
Oral Mouse Oral -
bw[4]
Oral Hamster Oral 812 mg/kg bw[4] -
_ >5000 mg/kg
Dermal Rabbit Dermal IV[7]
bw[4]
Inhalation Rat Inhalation >1.9 mg/L[4] HI[7]
Skin Irritation Rabbit Dermal Non-irritating[4] 7]
Eye Irritation Rabbit Ocular Non-irritating[4] -
Dermal ) ) Non-
o Guinea Pig Dermal o -
Sensitization sensitizing[4]

Experimental Protocols: Acute Toxicity

Acute Oral Toxicity (as per OECD Guideline 423): The study is conducted using a stepwise
procedure with a minimum number of animals. The substance is administered orally to a group
of experimental animals (typically rats) at one of the defined doses. Observations for signs of
toxicity and mortality are made for at least 14 days. The LD50 is then estimated based on the
observed mortality.

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to the
shaved skin of rabbits at a limit dose of 5000 mg/kg body weight. The application site is
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covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for
signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are exposed to an aerosol or
vapor of the test substance for 4 hours in an inhalation chamber. The concentration is typically
at a limit of >1.9 mg/L. Animals are observed for signs of toxicity and mortality during and after
exposure for 14 days.

Subchronic and Chronic Toxicity

Repeated oral administration of fenazaquin in rats, hamsters, and dogs primarily resulted in
decreased body weight, body weight gain, and food consumption.[4]

Table 2: Subchronic and Chronic Oral Toxicity of Fenazaquin
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) ) Effects at
Species Duration Study Type NOAEL LOAEL
LOAEL
Decreased
body weight,
body weight
) 9.6 mg/kg 28.7 mg/kg ]
Rat 90 days Subchronic gain, and
bw/day[4] bw/day[4]
feed
consumption.
[4]
Lower body
25 mg/k 50 mg/k weights and
Hamster 90 days Subchronic I I J )
bw/day[4] bw/day[4] body weight
gains.[4]
Decreased
body weights
) 5 mg/kg 15 mg/kg
Dog 90 days Subchronic and feed
bw/day[4] bw/day[4] )
consumption.
[4]
Significantly
Chronic/Carci 4.5 mg/kg 9.2 mg/kg decreased
Rat 24 months
nogenicity bw/day[4] bw/day[4] body weight
gain.[4]
Lower body
] o weights and
Carcinogenici 2 mg/kg 15 mg/kg
Hamster 78 weeks decreased
ty (males) bw/day[4] bw/day[4] )
body weight
gain.[4]
Decreased
body weight
) 5 mg/kg 12 mg/kg )
Dog 12 months Chronic gain and feed
bw/day[4] bw/day[4] ]
consumption.
[4]
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Experimental Protocols: Subchronic and Chronic
Toxicity

90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered
daily in graduated doses to several groups of rodents for a period of 90 days. The
administration is typically via the diet or by gavage. Endpoints evaluated include clinical
observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and
gross and microscopic pathology.

Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452/451): Similar to the 90-day
study, the test substance is administered daily to animals (typically rats and mice) for a longer
duration (e.g., 18-24 months). In addition to the endpoints measured in the subchronic study,
this study specifically evaluates the potential of the substance to cause cancer through detailed
histopathological examination of all organs and tissues.

Genotoxicity

Fenazaquin has been evaluated in a range of in vitro and in vivo genotoxicity assays. While
some in vitro studies showed equivocal responses, the in vivo assays were consistently
negative. The overall weight of evidence indicates that fenazaquin is unlikely to be genotoxic
in vivo.[4][8]

Table 3: Genotoxicity of Fenazaquin
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Metabolic
Assay Type Test System L Result
Activation
Bacterial Reverse
_ Salmonella _ _ _
Mutation Assay (Ames o With and without Negative[8]
typhimurium
test)
In vitro Chromosomal Chinese Hamster ) ) ] )
) With and without Equivocal/Negative[8]
Aberration Ovary (CHO) cells
In vitro Forward ] ] ] ]
] Mammalian cells With and without Negative[8]
Mutation Assay
In vivo/In vitro
Unscheduled DNA Rat hepatocytes - Negative[8]
Synthesis (UDS)
In vivo Micronucleus )
Mouse bone marrow - Negative[8]

Assay

Experimental Protocols: Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses
several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that
render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria
are exposed to the test substance, with and without a metabolic activation system (S9 mix from
rat liver), and plated on a medium lacking the essential amino acid.[9][11] A positive result is
indicated by a significant increase in the number of revertant colonies (colonies that have
regained the ability to synthesize the amino acid) compared to the control.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents
(usually mice or rats) are exposed to the test substance, typically via oral gavage or
intraperitoneal injection.[2][12] Bone marrow or peripheral blood is collected at specific time
points after treatment.[12] Erythrocytes are then examined for the presence of micronuclei,
which are small, extranuclear bodies containing chromosome fragments or whole
chromosomes that were not incorporated into the daughter nuclei during cell division. An
increase in the frequency of micronucleated erythrocytes indicates that the substance has
caused chromosomal damage.[2]
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Carcinogenicity

Long-term carcinogenicity studies in rats and male hamsters have shown no evidence of
fenazaquin-induced tumors.[4] Based on these findings, fenazaquin is not considered to pose
a carcinogenic risk to humans.[4][7]

Table 4: Carcinogenicity of Fenazaquin

Species Duration Route NOAEL Conclusion
) 18.3 mg/kg Not
Rat 24 months Dietary ) )
bw/day[4] carcinogenic[4]
30 mg/kg Not
Hamster (male) 78 weeks Gavage ) )
bw/day[4] carcinogenic[4]

Reproductive and Developmental Toxicity

Fenazaquin is not considered a reproductive or developmental toxicant.[4][13]

Table 5: Reproductive and Developmental Toxicity of Fenazaquin
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Study Type

Species

NOAEL
(Parental/Mate
rnal)

NOAEL
(Offspring/Feta
1)

Key Findings

Two-Generation

Reproduction

Rat

5 mg/kg
bw/day[4]

25 mg/kg
bw/day[4]

Parental toxicity
at 25 mg/kg
bw/day
(decreased body
weight gain and
clinical signs).
No effects on
reproduction or
offspring at the
highest dose
tested.[4]

Developmental

Toxicity

Rat

10 mg/kg
bw/day[4]

40 mg/kg
bw/day[4]

Maternal toxicity
at 40 mg/kg
bw/day
(decreased body
weight gain and
feed
consumption).
No embryo/fetal
toxicity or

teratogenicity.[4]

Developmental

Toxicity

Rabbit

13 mg/kg
bw/day[4]

60 mg/kg
bw/day[4]

Maternal toxicity
at 60 mg/kg
bw/day (lower
feed
consumption).
No embryo/fetal
toxicity or
teratogenicity.[4]
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Experimental Protocols: Reproductive and
Developmental Toxicity

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416): The test substance
is administered to male and female rats for a period before mating, during mating, and for
females, throughout gestation and lactation.[8][14] The F1 generation is then selected and also
administered the test substance through to the production of an F2 generation.[14] Endpoints
evaluated include parental clinical signs, body weight, food consumption, mating performance,
fertility, gestation length, parturition, and lactation.[8] Offspring are assessed for viability, sex
ratio, body weight, and developmental landmarks.[8] Gross and histopathological examinations
are performed on parental animals and selected offspring.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant females (rats
or rabbits) are administered the test substance daily during the period of organogenesis.[1][15]
Just before birth, the females are euthanized, and the uterine contents are examined.
Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead
fetuses.[15] Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.[15]

Neurotoxicity

An acute neurotoxicity study in rats did not show any evidence of neurotoxicity at the highest
doses tested.[5]

Table 6: Neurotoxicity of Fenazaquin

Study Type Species NOAEL Key Findings

No evidence of
neurotoxicity.

Systemic toxicity
120 mg/kg bw

Acute Neurotoxicity Rat (highest dose tested)
[5]

(decreased body
weight and feed
consumption) was
observed at 60 mg/kg
bw.[5]
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Experimental Protocol: Acute Neurotoxicity Screening

Battery

Acute Neurotoxicity Study (as per OECD Guideline 424): This study is designed to detect and
characterize potential neurotoxic effects after a single exposure.[4][12] It includes a Functional
Observational Battery (FOB), motor activity assessment, and neuropathology.

The FOB is a non-invasive assessment of nervous system function and includes:
e Home cage observations: Posture, activity level, and any bizarre or unusual behaviors.[9][16]

o Handling observations: Ease of removal from the cage, muscle tone, and reaction to
handling.[16]

e Open field observations: Gait, arousal, and the presence of tremors or convulsions.[9][16]

e Sensory and reflex tests: Approach and touch responses, pupillary reflex, and startle
response.[17]

e Neuromuscular tests: Grip strength and landing foot splay.[17]
e Autonomic assessments: Body temperature, salivation, and piloerection.[17]
Motor activity is measured using an automated device to quantify locomotor activity.

Neuropathology involves the microscopic examination of tissues from the central and
peripheral nervous systems to identify any treatment-related lesions.

Mechanism of Action: Inhibition of Mitochondrial
Complex |

Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport
chain at Complex | (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the
process of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase
in the production of reactive oxygen species (ROS).[14][18] The subsequent oxidative stress
can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic
pathways, ultimately leading to cell death.[10]
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Signhaling Pathway of Fenazaquin-Induced Mitochondrial
Dysfunction
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Caption: Fenazaquin-induced mitochondrial dysfunction pathway.

Conclusion

The toxicological profile of fenazaquin is well-characterized through a comprehensive set of
studies conducted in accordance with international guidelines. The primary toxic effects are
related to decreased body weight and food consumption at high doses. Fenazaquin is not
genotoxic in vivo, not carcinogenic in rats and male hamsters, and not a reproductive or
developmental toxicant. Its mechanism of action involves the inhibition of mitochondrial
Complex I, leading to cellular energy depletion and oxidative stress. The established No-
Observed-Adverse-Effect Levels (NOAELS) from the various toxicity studies provide a basis for
the risk assessment and the establishment of safe exposure levels for humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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